

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) structure

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Compound of Interest

Compound Name: 18:1 Biotinyl Cap PE

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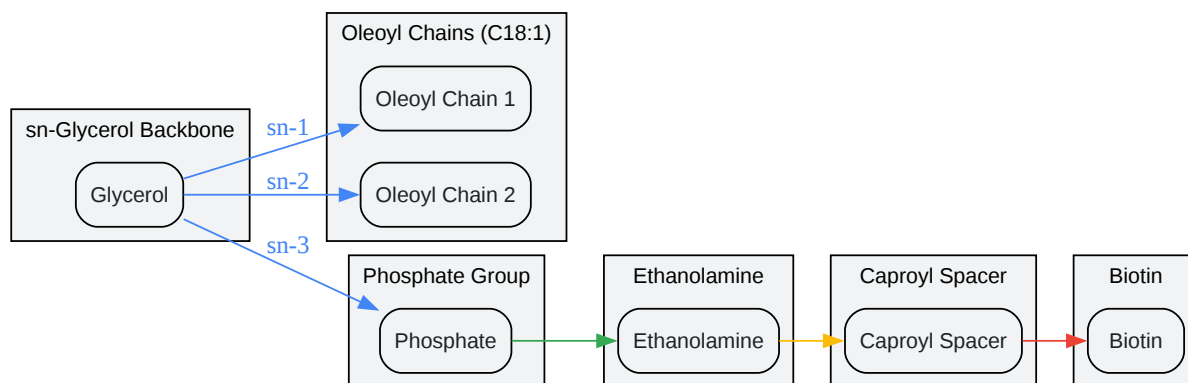
Introduction

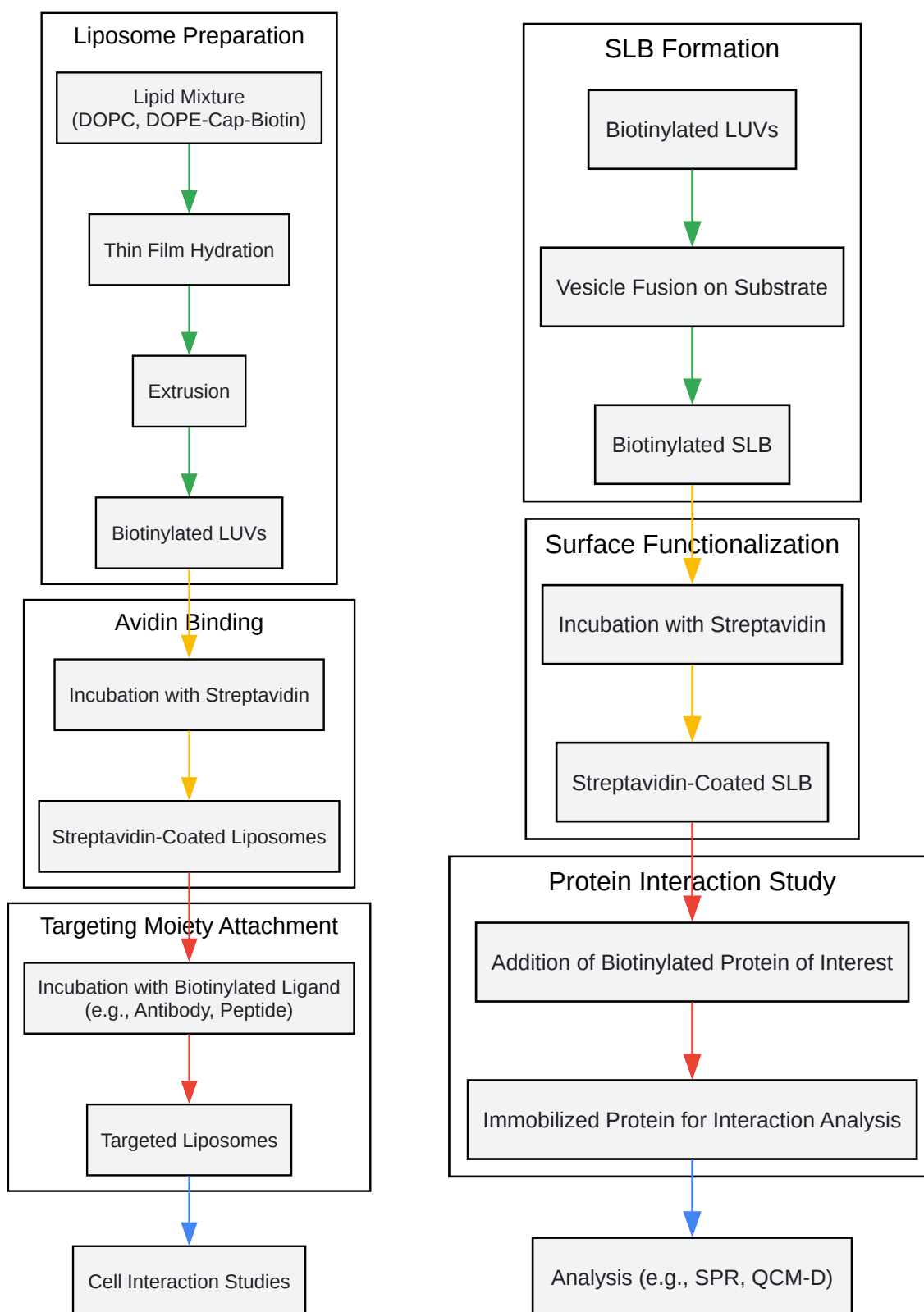
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly referred to as DOPE-Cap-Biotin or **18:1 Biotinyl Cap PE**, is a functionalized phospholipid instrumental in the fields of biophysics, cell biology, and drug delivery. Its unique structure, combining the fusogenic lipid DOPE with a biotin headgroup via a caproyl spacer, allows for the stable incorporation into lipid bilayers while presenting a high-affinity binding site for avidin and its derivatives. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on practical experimental protocols and data presentation for researchers and drug development professionals.

Chemical Structure and Properties

DOPE-Cap-Biotin is an amphiphilic molecule consisting of a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) backbone, a caproyl (cap) spacer, and a terminal biotin moiety. The dioleoyl chains confer a cone-like shape to the molecule, which promotes the formation of non-lamellar, inverted hexagonal (HII) phases, a property that is crucial for its role as a "helper lipid" in enhancing membrane fusion and endosomal escape in drug and gene delivery systems.[1] The biotin headgroup provides a highly specific and strong non-covalent binding site for avidin and streptavidin.[2]

Below is a diagram illustrating the chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl).





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